molecular formula C16H13N3O5S B2634887 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 905662-55-7

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2634887
CAS No.: 905662-55-7
M. Wt: 359.36
InChI Key: BMSQPMIBGRKJBA-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 895440-80-9) is a high-purity benzothiazole derivative supplied with a minimum purity of 95% . This compound is designed for research and development use in medicinal chemistry and drug discovery. Benzothiazole derivatives represent a significant class of heterocyclic compounds with diverse pharmacological activities . Recent scientific investigations highlight that dimethoxy-substituted benzothiazole scaffolds are being explored as potent inhibitors of NQO2 (NRH:quinone oxidoreductase 2), a enzyme target implicated in cancer, neurodegeneration (such as Parkinson's and Alzheimer's disease), and diabetes . The structural features of this compound, including the dimethoxybenzothiazole and nitrobenzamide moieties, are key for interaction with enzymatic active sites, potentially modulating pathways involved in oxidative stress and cell proliferation . Key Compound Data: • CAS Number: 895440-80-9 • Molecular Formula: C16H13N3O5S • Molecular Weight: 359.36 g/mol This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct appropriate safety and handling procedures in a laboratory setting.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c1-23-12-7-11-14(8-13(12)24-2)25-16(17-11)18-15(20)9-3-5-10(6-4-9)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSQPMIBGRKJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid

Major Products Formed

    Reduction: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-aminobenzamide

    Substitution: Various substituted benzothiazole derivatives

    Oxidation: Benzothiazole sulfoxides or sulfones

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide with selected analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Benzothiazole logP Polar Surface Area (Ų) Key Features
This compound* C₁₆H₁₃N₃O₅S 359.36 5,6-dimethoxy ~3.8† ~95† Enhanced solubility (methoxy groups)
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide C₁₅H₁₁N₃O₃S 313.33 6-methyl 4.20 66.47 Moderate lipophilicity
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide C₂₁H₂₁ClN₄O₄S 460.93 6-chloro, morpholinylpropyl N/A N/A Increased molecular complexity
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide C₂₁H₁₆BrN₃O₄ 454.27 None (non-benzothiazole core) N/A N/A Bromine substituent; aryl-amide

*Estimated values based on structural analogs; †Predicted using substituent contributions (methoxy groups reduce logP by ~0.6 compared to methyl).

Key Observations:
  • Methoxy vs. Methyl/Chloro Substitutents : The dimethoxy groups in the target compound likely lower logP compared to the methyl (logP 4.20) or chloro analogs, improving aqueous solubility .
  • Nitrobenzamide Position : The para-nitro group on benzamide is conserved across analogs, suggesting a shared role in electronic modulation or hydrogen bonding .

Challenges and Limitations

  • Data Gaps : Experimental data (e.g., solubility, logP) for the target compound are absent in the evidence, requiring extrapolation from analogs.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique heterocyclic structure that incorporates sulfur and nitrogen atoms. This compound features a benzamide moiety attached to a benzothiazole core, specifically functionalized with two methoxy groups at the 5 and 6 positions of the benzothiazole ring. The presence of these functional groups enhances solubility and potential biological activity, making it a subject of interest in medicinal chemistry and material science .

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N2O4S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This compound's structure includes:

  • Benzothiazole core : Provides unique electronic properties.
  • Methoxy groups : Enhance solubility and may influence biological interactions.
  • Nitro group : Potentially involved in biological activity.

Antitumor Activity

Recent studies have indicated that compounds related to benzothiazoles exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been tested against various human cancer cell lines. In particular, compounds containing nitro and methoxy substitutions have shown promising results in inhibiting cell proliferation.

Case Study : A study investigating the antitumor effects of benzothiazole derivatives demonstrated that certain compounds exhibited cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 5.13 μM . This suggests that this compound may also possess similar antitumor activity due to its structural similarities.

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3581.73 ± 0.01

The proposed mechanism of action for this compound involves interactions with biological targets such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Potential Pathways

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase enzymes.
  • Antibacterial Mechanism : Disruption of cell membrane integrity leading to cell lysis.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines through modulation of NF-kB signaling pathways.

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